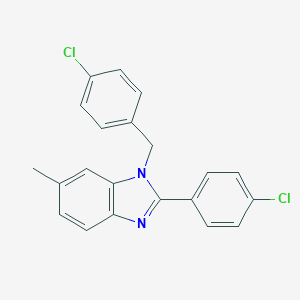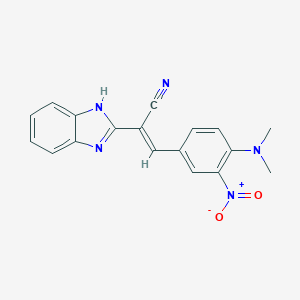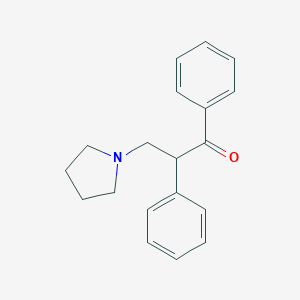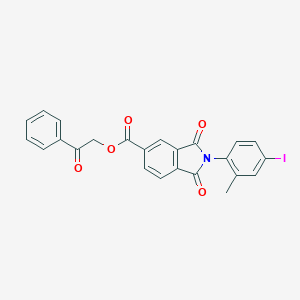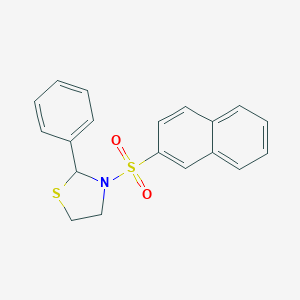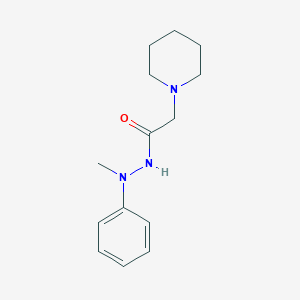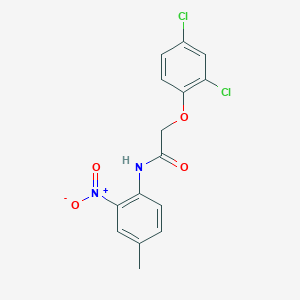![molecular formula C27H29N3O3 B392097 N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine](/img/structure/B392097.png)
N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dibenzo[b,d]furan core, which is a fused aromatic system, and a nitrobenzylidene moiety substituted with a diisobutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-amino-dibenzo[b,d]furan and 4-(diisobutylamino)-3-nitrobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives, halogenated compounds, and oxidized products.
Scientific Research Applications
N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe or marker due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aromatic structure allows it to intercalate with DNA or interact with proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-amino-dibenzo[b,d]furan: A precursor in the synthesis of the target compound.
4-(diisobutylamino)-3-nitrobenzaldehyde: Another precursor used in the synthesis.
3-nitro-dibenzo[b,d]furan: A structurally related compound with similar reactivity.
Uniqueness
N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine is unique due to the presence of both the nitrobenzylidene and diisobutylamino groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C27H29N3O3 |
|---|---|
Molecular Weight |
443.5g/mol |
IUPAC Name |
4-(dibenzofuran-3-yliminomethyl)-N,N-bis(2-methylpropyl)-2-nitroaniline |
InChI |
InChI=1S/C27H29N3O3/c1-18(2)16-29(17-19(3)4)24-12-9-20(13-25(24)30(31)32)15-28-21-10-11-23-22-7-5-6-8-26(22)33-27(23)14-21/h5-15,18-19H,16-17H2,1-4H3 |
InChI Key |
CIPGNGGJENZWCY-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4O3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


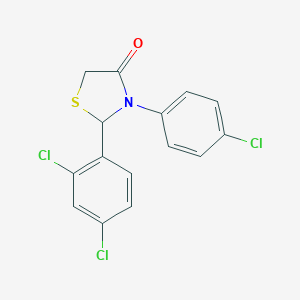
![N'-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}-2-hydroxybenzohydrazide](/img/structure/B392019.png)
![3,3,6,6-tetramethyl-9-[2-(trifluoromethyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B392021.png)
![N-{4-CHLORO-6-[(2-FURYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE](/img/structure/B392023.png)
![N-(4-{[1,1'-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-3-NITROBENZAMIDE](/img/structure/B392024.png)
![4-bromo-N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B392025.png)
![2,2-dimethyl-5-[2-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B392027.png)
